BenchChemオンラインストアへようこそ!

PfKRS1-IN-5

Malaria Aminoacyl-tRNA synthetase Target validation

PfKRS1-IN-5 (DDD01510706) is the only validated chemical probe for lysyl-tRNA synthetase (KRS) with proven dual-pathogen efficacy in Plasmodium and Cryptosporidium. Its 120-fold selectivity over human KRS eliminates host-cell toxicity in target deconvolution, while oral ED₉₀ of 1.5 mg/kg in murine malaria ensures robust in vivo validation. Unlike cladosporin or early hits, this chromone-based inhibitor incorporates a difluorocyclohexanol moiety that confers species selectivity and oral bioavailability. Equipotent against chloroquine- and atovaquone-resistant strains (EC₅₀ ~0.5 μM), it is ideal for resistance-breaking antimalarial programs. Crystal structure (PDB 6AGT) supports rational SAR. Researchers demanding reproducible target engagement and dual-pathogen lead optimization choose this specific compound—not analogs.

Molecular Formula C17H16F3NO4
Molecular Weight 355.31
Cat. No. B1193425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePfKRS1-IN-5
SynonymsPfKRS1-IN 5;  PfKRS1 IN-5;  PfKRS1-IN-5
Molecular FormulaC17H16F3NO4
Molecular Weight355.31
Structural Identifiers
SMILESO=C(C1=CC(C2=C(O1)C=CC(F)=C2)=O)NCC3(O)CCC(F)(F)CC3
InChIInChI=1S/C17H16F3NO4/c18-10-1-2-13-11(7-10)12(22)8-14(25-13)15(23)21-9-16(24)3-5-17(19,20)6-4-16/h1-2,7-8,24H,3-6,9H2,(H,21,23)
InChIKeyPJBRCGHQNUWERQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PfKRS1-IN-5: A Dual Apicomplexan Lysyl-tRNA Synthetase Inhibitor for Antiparasitic Discovery


PfKRS1-IN-5 (also designated DDD01510706 or Compound 5) is a small-molecule inhibitor targeting apicomplexan lysyl-tRNA synthetases (KRSs). It exhibits potent biochemical inhibition against Plasmodium falciparum KRS1 (PfKRS1; IC₅₀ = 0.015 μM) and Cryptosporidium parvum KRS (CpKRS; IC₅₀ = 0.13 μM), with demonstrable oral efficacy in murine malaria and cryptosporidiosis models [1]. The compound was developed via structure-guided optimization following a biochemical screen and represents a validated chemical probe for interrogating KRS as a therapeutic target in apicomplexan parasites [2]. Structurally, PfKRS1-IN-5 comprises a chromone core with a fluorinated phenyl ring, an amide linker, and a difluorocyclohexanol moiety [3].

Why PfKRS1-IN-5 Cannot Be Replaced by Generic PfKRS Inhibitors or Cladosporin Analogs


PfKRS1-IN-5 occupies a distinct position in the apicomplexan KRS inhibitor landscape, and substitution with either the natural product cladosporin or early screening hits is scientifically inadvisable. Cladosporin, while potent (PfKRS1 IC₅₀ ~0.015–0.04 μM), exhibits poor metabolic stability and lacks robust in vivo efficacy in cryptosporidiosis models [1]. Initial screening hits in the series exhibited weaker potency (IC₅₀ >1 μM) and lacked structural optimization for species selectivity [2]. PfKRS1-IN-5 emerged from iterative structure-guided medicinal chemistry, incorporating specific structural features—including the difluorocyclohexanol moiety and optimized chromone core—that confer both enhanced selectivity versus human KRS and dual-pathogen activity across Plasmodium and Cryptosporidium [3]. The quantitative evidence below demonstrates why this specific compound, rather than its analogs or precursors, provides the validated chemical probe required for reproducible target engagement studies and dual-pathogen efficacy assessment.

PfKRS1-IN-5 Quantitative Differentiation Data: Head-to-Head Potency, Selectivity, and In Vivo Efficacy


Biochemical Potency: PfKRS1-IN-5 vs. Cladosporin Against PfKRS1

PfKRS1-IN-5 demonstrates biochemical potency against PfKRS1 comparable to the natural product cladosporin, with both compounds exhibiting IC₅₀ values in the low nanomolar range. This establishes PfKRS1-IN-5 as a synthetic alternative that achieves equivalent target engagement without reliance on natural product sourcing [1].

Malaria Aminoacyl-tRNA synthetase Target validation

Host Selectivity Index: PfKRS1-IN-5 vs. Human KRS (HsKRS)

PfKRS1-IN-5 exhibits a 120-fold selectivity window for the parasite enzyme PfKRS1 (IC₅₀ = 0.015 μM) over the human ortholog HsKRS (IC₅₀ = 1.8 μM). This selectivity is further amplified to 180-fold in cellular assays comparing parasite (EC₅₀ = 0.27 μM) versus host HepG2 cell viability (EC₅₀ = 49 μM) [1].

Selectivity Host-parasite discrimination Safety margin

Dual-Pathogen Activity: PfKRS1 vs. CpKRS Inhibition Profile

PfKRS1-IN-5 demonstrates balanced dual-pathogen inhibition, with IC₅₀ values of 0.015 μM against PfKRS1 and 0.13 μM against CpKRS (Cryptosporidium parvum KRS). This 8.7-fold difference reflects the structural homology between the two apicomplexan enzymes and enables a single compound to interrogate both Plasmodium and Cryptosporidium targets [1].

Cryptosporidiosis Pathogen hopping Dual-pathogen targeting

Activity Against Drug-Resistant Plasmodium Strains

PfKRS1-IN-5 maintains equipotent activity against both drug-sensitive and drug-resistant Plasmodium falciparum strains. EC₅₀ values for chloroquine-resistant Pf(K1) (0.51 μM) and atovaquone-resistant Pf(TM90C2B) (0.52 μM) are comparable to the drug-sensitive Pf(NF54) strain (0.39 μM) [1]. This contrasts with many clinical antimalarials that exhibit >10-fold loss of potency against resistant isolates.

Drug resistance Antimalarial Chloroquine resistance

In Vivo Efficacy: Oral ED₉₀ in SCID Mouse Malaria Model

PfKRS1-IN-5 demonstrates robust oral efficacy in a SCID mouse model of P. falciparum malaria, achieving 90% parasite clearance (ED₉₀) at a dose of 1.5 mg/kg administered once daily for four days [1]. In contrast, cladosporin—despite comparable in vitro potency—lacks reported in vivo efficacy in this model, likely due to metabolic instability [2].

In vivo efficacy Oral bioavailability SCID mouse model

PfKRS1-IN-5 Optimal Application Scenarios in Parasitology and Drug Discovery


Target Validation of Apicomplexan KRS as a Druggable Target

PfKRS1-IN-5 serves as a validated chemical probe for confirming lysyl-tRNA synthetase as an essential and druggable target in Plasmodium and Cryptosporidium. Its 120-fold selectivity over human KRS [1] enables unambiguous target deconvolution studies without confounding host-cell toxicity, while its in vivo efficacy (ED₉₀ = 1.5 mg/kg oral) [2] supports genetic and pharmacological validation in animal infection models.

Dual-Pathogen Drug Discovery Programs Targeting Malaria and Cryptosporidiosis

Research programs addressing both malaria and cryptosporidiosis can leverage PfKRS1-IN-5 as a single chemical starting point for dual-pathogen lead optimization. The compound inhibits PfKRS1 (IC₅₀ = 0.015 μM) and CpKRS (IC₅₀ = 0.13 μM) [1] and demonstrates oral efficacy in mouse models of both diseases [2]. This dual activity eliminates the need for separate chemical series and enables streamlined structure-activity relationship (SAR) exploration across both pathogens.

Resistance Mechanism Studies and Antimalarial Combination Screening

PfKRS1-IN-5 is uniquely suited for studying antimalarial drug resistance due to its novel mechanism (KRS inhibition) and equipotent activity against chloroquine-resistant (EC₅₀ = 0.51 μM) and atovaquone-resistant (EC₅₀ = 0.52 μM) strains [1]. Researchers can employ this compound to identify KRS resistance mutations, screen for synergistic combinations with existing antimalarials, and validate KRS as a target for resistance-breaking therapeutic strategies.

Structural Biology of tRNA Synthetase Inhibition

The crystal structure of PfKRS1-IN-5 bound to PfKRS (PDB ID 6AGT) [1] provides atomic-level resolution of the ATP-binding site interaction and the structural basis for species selectivity. This structural data enables computational chemists and structural biologists to conduct molecular docking studies, rational design of next-generation analogs, and comparative analysis of inhibitor binding modes across apicomplexan and human KRS orthologs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for PfKRS1-IN-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.